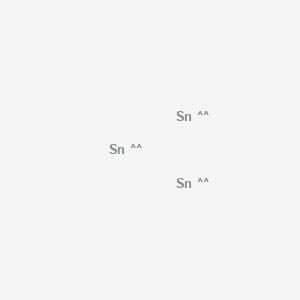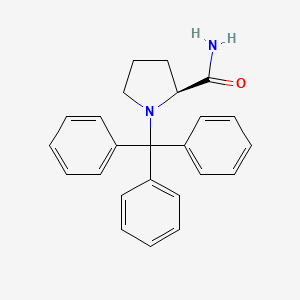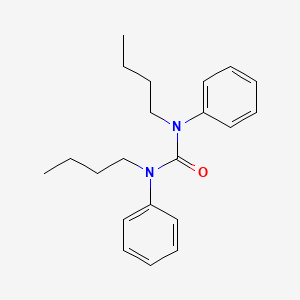![molecular formula C4H9Cl3Sn2 B14420056 Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane CAS No. 79992-67-9](/img/no-structure.png)
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane is an organotin compound characterized by the presence of tin atoms bonded to both chlorine and methyl groups. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane typically involves the reaction of dichloromethylstannane with dimethyltin dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions include:
Temperature: The reaction is often conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: A catalyst such as a Lewis acid (e.g., aluminum trichloride) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Tin oxides and chlorinated by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloromethylstannane: Similar in structure but lacks the dimethyl groups.
Dimethyltin dichloride: Contains dimethyl groups but lacks the dichloromethyl group.
Tributyltin chloride: Another organotin compound with different alkyl groups.
Uniqueness
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane is unique due to the presence of both dichloromethyl and dimethyl groups bonded to tin atoms. This unique structure imparts distinct reactivity and properties, making it valuable in specific applications where other organotin compounds may not be suitable.
Eigenschaften
| 79992-67-9 | |
Molekularformel |
C4H9Cl3Sn2 |
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
[chloro(dimethyl)stannyl]methyl-(dichloromethyl)tin |
InChI |
InChI=1S/CHCl2.2CH3.CH2.ClH.2Sn/c2-1-3;;;;;;/h1H;2*1H3;1H2;1H;;/q;;;;;;+1/p-1 |
InChI-Schlüssel |
MTPBIMNZQUXREA-UHFFFAOYSA-M |
Kanonische SMILES |
C[Sn](C)(C[Sn]C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


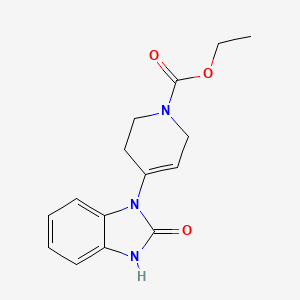
![N~4~-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419988.png)
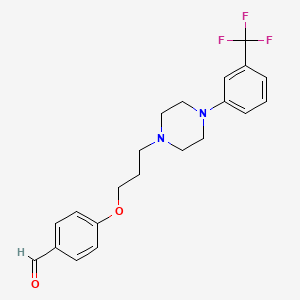
![1,1'-[1,2-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14420018.png)
![Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate](/img/structure/B14420030.png)
